

An In-Depth Technical Guide to the Niobium-Vanadium Binary System Phase Diagram

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Compound of Interest

Compound Name: *Niobium--vanadium (1/2)*

Cat. No.: *B15465010*

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This technical guide provides a comprehensive overview of the Niobium-Vanadium (Nb-V) binary phase diagram, intended for researchers, scientists, and professionals in materials science and drug development. The guide details the equilibrium phases, critical transition temperatures, and the experimental methodologies used for their determination.

Core Phase Diagram Characteristics

The Niobium-Vanadium system is characterized by the formation of a continuous body-centered cubic (BCC) solid solution across the entire composition range.^[1] This complete miscibility in the solid state is a result of the similar atomic radii, crystal structure, and electronegativity of Niobium and Vanadium. The liquidus and solidus lines exhibit a minimum melting point at approximately 25 atomic percent (at.%) Nb and 1885°C.^[1]

Theoretical Predictions of a Miscibility Gap

While experimental evidence overwhelmingly points to a continuous solid solution at elevated temperatures, theoretical investigations based on first-principles calculations predict the existence of a miscibility gap at lower temperatures.^[1] These calculations suggest a critical temperature of around 950 K (677 °C), below which the solid solution could theoretically separate into Niobium-rich and Vanadium-rich phases. However, long-term annealing experiments have not experimentally confirmed this miscibility gap, indicating that the kinetics of phase separation are exceedingly slow in this system.^[1]

Quantitative Phase Diagram Data

The following table summarizes the liquidus and solidus temperatures for the Niobium-Vanadium system as determined by experimental methods.

Atomic % Niobium (at.% Nb)	Liquidus Temperature (°C)	Solidus Temperature (°C)	Phase
0	1910	1910	(V)
10	1895	1890	L + (Nb,V)
20	1888	1885	L + (Nb,V)
25	1885	1885	L
30	1890	1888	L + (Nb,V)
40	1925	1920	L + (Nb,V)
50	1980	1975	L + (Nb,V)
60	2055	2050	L + (Nb,V)
70	2150	2145	L + (Nb,V)
80	2260	2255	L + (Nb,V)
90	2380	2375	L + (Nb,V)
100	2469	2469	(Nb)

Note: The data presented is based on the assessed phase diagram, primarily from the work of Kocherzhinsky et al. (1985) who utilized differential thermal analysis.[\[1\]](#)

Experimental Protocols

The determination of the Nb-V phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure of the alloys.

Differential Thermal Analysis (DTA)

Objective: To determine the liquidus and solidus temperatures of Nb-V alloys.

Methodology:

- **Sample Preparation:** Niobium and Vanadium of high purity are arc-melted in an inert atmosphere (e.g., argon) to create alloys of varying compositions. The resulting buttons are typically homogenized at a high temperature (e.g., 1500°C) for an extended period (e.g., 24 hours) in a vacuum furnace to ensure compositional uniformity. Small samples of a few hundred milligrams are then cut from the homogenized ingots.
- **Apparatus:** A high-temperature differential thermal analyzer is used. The sample and an inert reference material (e.g., alumina or a high-melting-point metal like tungsten) are placed in separate crucibles within a furnace.
- **Procedure:** The furnace is heated at a controlled rate (e.g., 10-20°C/min) under a continuous flow of inert gas. Thermocouples measure the temperature of the sample and the reference material. The temperature difference between the sample and the reference is recorded as a function of the sample temperature.
- **Data Analysis:** Endothermic peaks on the heating curve indicate the onset of melting (solidus) and the completion of melting (liquidus). The peak temperatures are determined from the DTA curve to construct the phase diagram.

X-Ray Diffraction (XRD)

Objective: To confirm the crystal structure and the presence of a single solid solution phase.

Methodology:

- **Sample Preparation:** Alloy samples, after homogenization and quenching from various temperatures, are prepared for XRD analysis. This can involve cutting a small piece from the bulk alloy and polishing its surface to a mirror finish, or grinding a portion of the alloy into a fine powder.
- **Apparatus:** A standard X-ray diffractometer with a copper (Cu K α) or other suitable X-ray source is used.
- **Procedure:** The prepared sample is mounted in the diffractometer. The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan is typically performed over a wide angular range to capture all relevant diffraction peaks.

- **Data Analysis:** The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for BCC structures. For a continuous solid solution, a single set of BCC peaks that shift in position with changing composition is expected. The absence of any additional peaks confirms the single-phase nature of the alloy at the quenching temperature.

Metallography

Objective: To visually inspect the microstructure of the alloys for the presence of multiple phases.

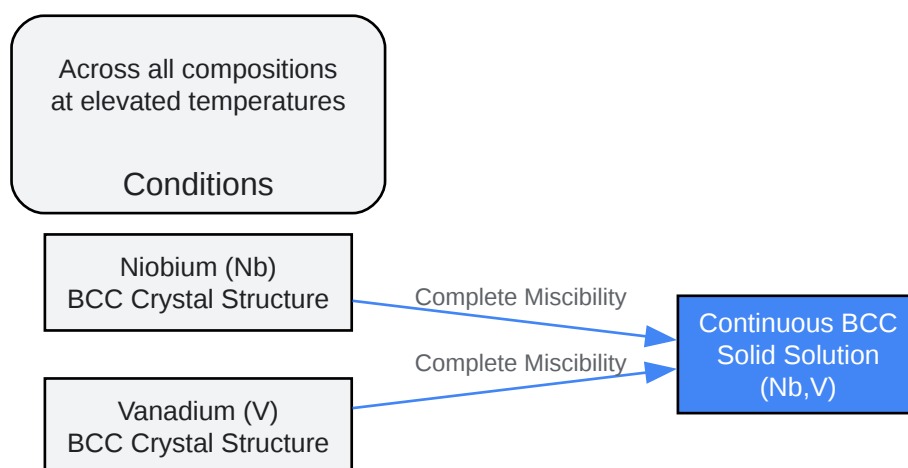
Methodology:

- **Sample Preparation:**
 - **Mounting:** The alloy sample is mounted in a conductive or non-conductive resin.
 - **Grinding:** The mounted sample is ground using a series of progressively finer abrasive papers (e.g., from 240 to 1200 grit) to achieve a flat surface.
 - **Polishing:** The ground surface is then polished using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , and 1 μm) on a polishing cloth to obtain a mirror-like finish.
 - **Etching:** The polished surface is chemically etched to reveal the grain boundaries and other microstructural features. A common etchant for Nb-V alloys is a solution of nitric acid, hydrofluoric acid, and water.
- **Apparatus:** A metallurgical optical microscope or a scanning electron microscope (SEM) is used for microstructural examination.
- **Procedure:** The etched sample is placed on the microscope stage and observed at various magnifications.
- **Data Analysis:** The microstructure is examined for the presence of multiple phases. In the case of the Nb-V system, a single-phase microstructure consisting of equiaxed grains is expected for alloys cooled under equilibrium conditions.

Visualization of the Nb-V System

The following diagram illustrates the continuous solid solution characteristic of the Niobium-Vanadium binary system.

Logical Relationship of the Nb-V Continuous Solid Solution



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Caption: A diagram showing the complete miscibility of Niobium and Vanadium, forming a continuous solid solution.

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